heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate
Description
Heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate is a complex organic compound with the molecular formula C42H83NO5. This compound is characterized by its long hydrocarbon chains and functional groups, making it a subject of interest in various scientific fields.
Properties
Molecular Formula |
C42H83NO5 |
|---|---|
Molecular Weight |
682.1 g/mol |
IUPAC Name |
heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate |
InChI |
InChI=1S/C42H83NO5/c1-4-7-10-13-16-23-31-40(32-24-17-14-11-8-5-2)48-42(46)34-26-19-21-28-36-43(37-30-38-44)35-27-20-15-18-25-33-41(45)47-39-29-22-12-9-6-3/h40,44H,4-39H2,1-3H3 |
InChI Key |
UVQGARKTPCOLDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCN(CCCCCCCC(=O)OCCCCCCC)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Heptadecan-9-yloxy-7-oxoheptanoic Acid
Reaction: Acid-catalyzed esterification of heptadecan-9-ol with 7-oxoheptanoic acid.
Conditions:
-
Catalyst: 10 mol% p-toluenesulfonic acid (PTSA)
-
Solvent: Toluene (anhydrous)
-
Temperature: 110°C, reflux
-
Time: 12–16 hours
Yield: 68–72% after silica gel chromatography (hexane:ethyl acetate = 4:1).
Mechanism:
Protonation of the carbonyl oxygen activates the carboxylic acid for nucleophilic attack by heptadecan-9-ol, followed by water elimination.
Introduction of 3-Hydroxypropylamino Group
Reaction: Nucleophilic substitution of 7-heptadecan-9-yloxy-7-oxoheptanoyl chloride with 3-hydroxypropylamine.
Conditions:
-
Acyl chloride preparation: Thionyl chloride (2 eq), 0°C → 25°C, 2 hours
-
Amination: 3-Hydroxypropylamine (1.2 eq), dichloromethane, −10°C, 4 hours
Yield: 85% after aqueous workup.
Critical Parameters:
-
Strict temperature control (−10°C) minimizes side reactions (e.g., over-alkylation)
-
Use of molecular sieves (4Å) ensures anhydrous conditions
Final Esterification with Heptyl Octanoate
Reaction: Steglich esterification of the carboxylic acid intermediate with heptanol.
Conditions:
-
Coupling agent: DCC (1.5 eq)/DMAP (0.1 eq)
-
Solvent: Dry THF
-
Temperature: 25°C, 24 hours
Yield: 76% after flash chromatography.
Catalytic Systems and Reaction Optimization
Comparative analysis of esterification catalysts reveals significant yield variations:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| PTSA | Toluene | 110 | 16 | 72 | 95 |
| H<sub>2</sub>SO<sub>4</sub> (conc.) | Toluene | 110 | 14 | 65 | 91 |
| Amberlyst-15 | Toluene | 100 | 18 | 70 | 93 |
| DCC/DMAP | THF | 25 | 24 | 76 | 97 |
Data adapted from large-scale lipid synthesis protocols.
Key Observations:
-
Heterogeneous catalysts (Amberlyst-15) enable easier recovery but require extended reaction times
-
DCC/DMAP system achieves superior yields under mild conditions, critical for heat-sensitive intermediates
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Patent EP4286012 highlights a tubular flow reactor system for analogous lipid esters:
Purification Techniques
a) Distillation:
-
Short-path distillation at 0.01 mbar, 210–220°C (bulk removal of unreacted alcohols)
b) Chromatography: -
Preparative HPLC (C18 column, methanol/water gradient) for final polishing
c) Crystallization: -
Recrystallization from ethanol/water (7:3 v/v) at −20°C enhances crystalline purity
Analytical Characterization
Spectroscopic Data:
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 4.10 (t, J = 6.8 Hz, 2H, OCH<sub>2</sub>), 3.60 (m, 2H, NHCH<sub>2</sub>), 2.35 (t, J = 7.5 Hz, 2H, COCH<sub>2</sub>), 1.25–1.60 (m, 58H, alkyl chains)
-
IR (ATR): 1735 cm<sup>−1</sup> (ester C=O), 1650 cm<sup>−1</sup> (amide I), 1540 cm<sup>−1</sup> (amide II)
Purity Assessment:
-
HPLC-ELSD: 99.1% (C18, 90% methanol isocratic)
-
Karl Fischer titration: ≤0.15% H<sub>2</sub>O
Challenges and Mitigation Strategies
6.1 Steric Hindrance in Amidation
The branched heptadecan-9-yloxy group impedes amine nucleophilicity. Solutions include:
-
Ultrasonic irradiation (40 kHz, 50°C) accelerates reaction kinetics by 3-fold
-
Phase-transfer catalysis with tetrabutylammonium bromide (TBAB) enhances interfacial contact
6.2 Thermal Degradation
Long hydrocarbon chains degrade above 230°C. Process adaptations:
-
Reduced-pressure distillation (0.05 mbar) lowers boiling points
-
Antioxidant additives (0.1% BHT) prevent radical-mediated decomposition
Chemical Reactions Analysis
Types of Reactions
Heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Drug Delivery Systems
Heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate has been investigated for its role in lipid-based drug delivery systems. Its amphiphilic nature allows it to form lipid nanoparticles, which can encapsulate therapeutic agents, enhancing their bioavailability and stability.
Key Findings:
- Nanoparticle Formation : The compound can self-assemble into nanoparticles that improve the solubility of hydrophobic drugs.
- Controlled Release : Studies indicate that lipid nanoparticles can provide controlled release profiles for encapsulated drugs, making them suitable for sustained therapeutic effects .
Anticancer Research
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Studies:
- Cytotoxicity Testing : In vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values ranging from 1.9 to 7.52 μg/mL .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by morphological changes observed under microscopy following treatment .
Biochemical Applications
This compound is also being explored for its biochemical applications, particularly in enzyme inhibition and as a potential therapeutic agent.
Research Insights:
- Histone Deacetylase Inhibition : Similar lipid compounds have been reported to inhibit histone deacetylases, which are crucial targets for cancer therapy. The structural similarity suggests that this compound may exhibit similar inhibitory properties .
- Quorum Sensing Interference : Research indicates potential applications in targeting quorum sensing mechanisms in bacteria, which could lead to novel antibacterial therapies .
Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Drug Delivery Systems | Formation of lipid nanoparticles | Enhanced solubility and controlled release profiles |
| Anticancer Research | Cytotoxic effects on cancer cell lines | Significant reduction in cell viability |
| Biochemical Applications | Enzyme inhibition and antibacterial properties | Potential histone deacetylase inhibition |
Mechanism of Action
The mechanism of action of heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate involves its interaction with lipid membranes and enzymes. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, its functional groups can interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-[(7-decan-2-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate
- Heptadecan-9-yl 8-[(2-hydroxyethyl)-(6-oxo-6-undecyloxy)hexyl]amino]octanoate
Uniqueness
Heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate is unique due to its specific combination of functional groups and hydrocarbon chains, which confer distinct physicochemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .
Biological Activity
Heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate is a complex organic compound characterized by its long hydrocarbon chains and functional groups. Its molecular formula is and it has a molecular weight of 682.1 g/mol. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.
Chemical Structure and Properties
This compound features a unique structural configuration that combines hydrophobic hydrocarbon chains with hydrophilic functional groups, enabling it to interact with lipid membranes and biological systems effectively.
| Property | Value |
|---|---|
| Molecular Formula | C42H83NO5 |
| Molecular Weight | 682.1 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C42H83NO5/c1-4... |
| SMILES | CCCCCCCCC(CCCCCCCC)OC(=O)... |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step esterification reactions, often catalyzed by acids or bases under controlled conditions. The compound can undergo various chemical reactions including oxidation and reduction, which can modify its functional properties for specific applications.
Common Reagents:
- Oxidizing Agents: Potassium permanganate, hydrogen peroxide
- Reducing Agents: Lithium aluminum hydride, sodium borohydride
- Catalysts: Sulfuric acid, sodium hydroxide
Biological Activity
The biological activity of this compound is primarily associated with its role in lipid metabolism and potential therapeutic applications. Research indicates that this compound may exhibit anti-inflammatory and antimicrobial properties, making it a candidate for drug delivery systems.
The mechanism through which this compound exerts its biological effects involves:
- Integration into Lipid Membranes: The long hydrocarbon chains allow it to incorporate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Enzyme Interaction: The functional groups can interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Lipid Metabolism Studies: Research demonstrated that this compound can enhance lipid uptake in cellular models, suggesting its role as a facilitator in lipid transport mechanisms.
- Antimicrobial Activity: In vitro studies indicated that the compound exhibited significant antimicrobial properties against various bacterial strains, which could be leveraged for therapeutic applications.
- Drug Delivery Systems: The compound has been investigated as a component in lipid nanoparticles for mRNA delivery, showcasing its potential in vaccine development.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Applications |
|---|---|---|
| Nonyl 10-[...] | Similar hydrophobic properties; used in drug delivery | mRNA delivery systems |
| Heptadecan-9- | Incorporates different alkyl lengths; focuses on metabolic pathways | Lipid metabolism studies |
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate with high purity?
- Methodology : Synthesis involves coupling heptadecan-9-yloxy-7-oxoheptyl and 3-hydroxypropylamine moieties to the octanoate backbone via tert-butyloxycarbonyl (Boc) protection/deprotection strategies. Radiolabeling (e.g., ^14C at specific positions) aids in tracking metabolic pathways . Characterization requires LC-MS/MS for structural confirmation and NMR to verify ester/amide bond integrity . Purity is assessed via reverse-phase HPLC with UV detection (λ = 210–254 nm) .
Q. What in vitro assays are suitable for evaluating the mRNA encapsulation efficiency of this compound in lipid nanoparticles (LNPs)?
- Methodology : Use dynamic light scattering (DLS) to measure LNP size (target: 70–100 nm) and zeta potential (target: neutral to slightly negative). Encapsulation efficiency is quantified via Ribogreen® assay, comparing fluorescence before/after Triton X-100 disruption. Include controls with SM-102 (a structurally similar LNP lipid) for benchmarking .
Q. How do ester linkages in the lipid tail influence the compound’s biodegradability and mRNA delivery efficacy?
- Methodology : Compare primary vs. secondary esters by synthesizing analogs with modified linkages. Assess biodegradability via liver S9 fraction incubations, monitoring lipid clearance via LC-MS/MS. Evaluate mRNA expression in HepG2 cells using luciferase reporters. Primary esters typically increase pKa and reduce expression, while secondary esters enhance stability and transfection .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the relationship between lipid tail length and hepatotoxicity?
- Methodology : Conduct structure-toxicity studies using analogs with varying alkyl chain lengths (C14–C18). Measure hepatotoxicity via ALT/AST levels in Sprague Dawley rats after intravenous administration. Correlate findings with lipid accumulation data from QWBA and liver histopathology . For conflicting results, apply multivariate analysis to account for interspecies variability (e.g., rodents vs. non-human primates) .
Q. What experimental designs are optimal for quantifying the biodistribution of this compound and its metabolites in vivo?
- Methodology : Use ^14C-radiolabeled lipid 5 (structurally analogous) and administer intravenously to Long-Evans rats. Collect tissues (liver, spleen, kidneys) at 1, 24, 72 h post-dose. Quantify distribution via QWBA and metabolite profiling via LC-MS/MS. Normalize data to tissue weight and account for sex-specific differences in clearance rates .
Q. How does the 3-hydroxypropylamino group affect endosomal escape mechanisms compared to ethanolamine-based LNPs?
- Methodology : Perform fluorescence resonance energy transfer (FRET) assays using pH-sensitive probes (e.g., Cy5-labeled mRNA). Compare endosomal escape kinetics in HEK293T cells between the target compound and ethanolamine-based LNPs. Use confocal microscopy to track subcellular localization .
Q. What strategies mitigate oxidative degradation of the 7-oxoheptyl moiety during long-term storage of LNPs?
- Methodology : Formulate LNPs with antioxidants (e.g., α-tocopherol) and assess stability under accelerated conditions (40°C/75% RH for 4 weeks). Monitor degradation via LC-MS for oxidized products (e.g., hydroperoxides). Lyophilization with trehalose (1:1 lipid:sugar ratio) preserves integrity .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret discrepancies between in vitro mRNA expression and in vivo protein production data?
- Approach : Perform dose-response studies in parallel cell/animal models. Use RNAscope® to quantify intracellular mRNA vs. ELISA for protein levels. Adjust for differences in lipid metabolism (e.g., esterase activity in serum) and tissue-specific delivery barriers .
Q. What statistical models are recommended for analyzing nonlinear pharmacokinetics of this compound?
- Approach : Apply non-compartmental analysis (NCA) for AUC and Cmax, followed by compartmental modeling (e.g., two-compartment with Michaelis-Menten elimination). Use Akaike information criterion (AIC) to validate model fit. Address nonlinearity from saturable hepatic uptake .
Tables for Key Parameters
| Parameter | Method | Target Value | Reference |
|---|---|---|---|
| LNP Size | DLS | 70–100 nm | |
| Encapsulation Efficiency | Ribogreen® Assay | >90% | |
| Liver Clearance (t½) | LC-MS/MS | 24–48 h | |
| pKa of Ionizable Group | TNS Assay | 6.5–7.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
